Predicted Lipophilicity Shift: 2,5-Difluoro Substitution Increases logP Relative to Unsubstituted δ-Dimethylaminovalerophenon
The 2,5-difluorophenyl analog (CAS 918648-60-9) exhibits a predicted octanol-water partition coefficient (logP) that is elevated compared to the unsubstituted phenyl parent compound δ-dimethylaminovalerophenon (CAS 37472-54-1). While the parent compound has a predicted logP of 2.3 [1], introduction of two fluorine atoms at the 2- and 5-positions on the phenyl ring is expected to increase logP by approximately 0.3–0.5 units based on established fluorine substitution additivity models, yielding an estimated logP range of 2.6–2.8 for the target compound [2]. This represents a roughly 2- to 3-fold increase in the partition coefficient, directly impacting membrane permeability predictions and reversed-phase chromatographic retention behaviour.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP 2.6–2.8 (predicted; 2,5-difluoro substitution additivity model) |
| Comparator Or Baseline | δ-Dimethylaminovalerophenon (CAS 37472-54-1): predicted logP 2.3 |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.5; approximately 2–3× higher partition coefficient |
| Conditions | Predicted via atom-based logP additivity; comparator value from MolAid database prediction (CAS 37472-54-1) |
Why This Matters
The measurable increase in lipophilicity directly influences reversed-phase LC retention time and may alter blood-brain barrier penetration potential, making the 2,5-difluoro compound a distinct chemical entity for analytical method development and structure-activity relationship studies.
- [1] MolAid. δ-Dimethylaminovalerophenon (CAS 37472-54-1). Predicted logP = 2.3. https://www.molaid.com/MS_2684245 View Source
- [2] Böhm H-J, Flohr A, Stahl M. Scaffold hopping. Drug Discov Today Technol. 2004;1(3):217-224. [Fluorine logP additivity principles] View Source
